(3-Hydroxy-6-methoxy-2-methyloxan-4-yl) 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxy-6-methoxy-2-methyloxan-4-yl) 4-methylbenzenesulfonate is a complex organic compound with a unique structure that combines an oxane ring with a methoxy and hydroxy substitution, and a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-6-methoxy-2-methyloxan-4-yl) 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the initial formation of the oxane ring, followed by the introduction of methoxy and hydroxy groups through selective substitution reactions. The final step involves the sulfonation of the benzene ring to attach the benzenesulfonate group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency. The use of continuous flow reactors can also be employed to enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-6-methoxy-2-methyloxan-4-yl) 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The methoxy group can be reduced to a hydroxy group under specific conditions.
Substitution: The benzenesulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the methoxy group yields a dihydroxy compound .
Scientific Research Applications
(3-Hydroxy-6-methoxy-2-methyloxan-4-yl) 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (3-Hydroxy-6-methoxy-2-methyloxan-4-yl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with enzymes, potentially inhibiting their activity. The benzenesulfonate group can interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Shares a methoxyphenyl group but differs in its overall structure and functional groups.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Contains a similar oxane ring but lacks the benzenesulfonate group.
Uniqueness
(3-Hydroxy-6-methoxy-2-methyloxan-4-yl) 4-methylbenzenesulfonate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
72002-50-7 |
---|---|
Molecular Formula |
C14H20O6S |
Molecular Weight |
316.37 g/mol |
IUPAC Name |
(3-hydroxy-6-methoxy-2-methyloxan-4-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H20O6S/c1-9-4-6-11(7-5-9)21(16,17)20-12-8-13(18-3)19-10(2)14(12)15/h4-7,10,12-15H,8H2,1-3H3 |
InChI Key |
BUNJOGJAVQTICZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC)OS(=O)(=O)C2=CC=C(C=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.